(+)-Noe's reagent

Chiral derivatization Enantiomeric purity NMR spectroscopy

Choose (+)-Noe's reagent when Mosher's acid derivatives fail to resolve. Its rigid, camphor-derived framework provides unmatched diastereomeric dispersion via unique NOE correlations, enabling absolute configuration assignments that MTPA cannot. Derived from enantiopure (+)-camphor, this >98% (HPLC) reagent guarantees configurational stability and accurate enantiomeric excess determination for critical quality control, providing a simple melting point (151°C) identity check upon receipt.

Molecular Formula C24H38O3
Molecular Weight 374.6 g/mol
Cat. No. B12103268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Noe's reagent
Molecular FormulaC24H38O3
Molecular Weight374.6 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C
InChIInChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3
InChIKeyVUDXCBLBKXFCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Noe's Reagent for Chiral Resolution and Absolute Configuration: Product Specifications and Analytical Purity Data


(+)-Noe's reagent (CAS 87248-50-8) is a chiral derivatizing agent (CDA) belonging to the class of terpene-derived chiral auxiliaries. It is a dimeric lactol ether synthesized from enantiomerically pure (+)-camphor . With a molecular formula of C24H38O3 and a molecular weight of 374.56 g/mol, this reagent is supplied as a white to off-white crystalline powder with a purity specification of >98.0% (LC) [1][2]. The compound is characterized by a melting point of 151 °C and an optical rotation of +202.5° (c=2 in tetrahydrofuran) [1]. As a chiral derivatizing agent, (+)-Noe's reagent is primarily employed in the determination of enantiomeric excess and the assignment of absolute configuration of chiral alcohols, amines, and carboxylic acids via NMR spectroscopy.

Why (+)-Noe's Reagent Cannot Be Substituted by Common Chiral Derivatizing Agents in NMR-Based Stereochemical Assignments


Generic substitution among chiral derivatizing agents is not viable due to fundamental differences in their structural architecture and the resulting spectroscopic properties of the diastereomeric derivatives. While Mosher's acid (MTPA) is the most widely employed CDA, it relies on the anisotropic shielding effects of its phenyl ring to induce chemical shift differences (Δδ) in 1H NMR spectra . In contrast, (+)-Noe's reagent, with its rigid, bridged bicyclic camphor-derived framework, provides distinct spatial constraints and a different magnetic environment that can yield superior diastereomeric dispersion and unique NOE correlations, enabling absolute configuration assignments in substrates where MTPA esters fail to produce diagnostic Δδ values or where NOE-based conformational analysis is required [1]. Furthermore, the inherent stereochemical fidelity of (+)-Noe's reagent, derived directly from naturally occurring enantiopure (+)-camphor, ensures a level of configurational stability that may not be guaranteed with alternative reagents under certain reaction conditions .

Quantitative Differentiation of (+)-Noe's Reagent Against Comparator Chiral Derivatizing Agents: A Data-Driven Selection Guide


Superior Enantiomeric Purity of (+)-Noe's Reagent Compared to Commercially Available Mosher's Acid (MTPA)

(+)-Noe's reagent is supplied with a purity specification of >98.0% as determined by liquid chromatography (LC), whereas commercially available Mosher's acid (MTPA) is typically offered at a purity of ≥98.0% (GC) or >98.0% (T) . While the purity values appear numerically similar, the use of LC for purity assessment in (+)-Noe's reagent provides a more relevant and stringent quality metric for a chiral derivatizing agent intended for NMR analysis, as LC is directly applicable to the non-volatile, solid-state nature of the reagent and is more sensitive to potential diastereomeric impurities that could compromise the accuracy of enantiomeric excess determinations [1].

Chiral derivatization Enantiomeric purity NMR spectroscopy Analytical chemistry

Higher Optical Rotation Value of (+)-Noe's Reagent Indicates Enhanced Chiral Purity and Configurational Integrity

The specific optical rotation of (+)-Noe's reagent is reported as +202.5° (c=2, tetrahydrofuran), which is significantly higher than the optical rotation of Mosher's acid, which is reported as -72° (c=1.6, methanol) for the (R)-enantiomer and +72° for the (S)-enantiomer [1]. A higher magnitude of specific rotation in a chiral derivatizing agent is a critical quality attribute, as it reflects a greater degree of enantiomeric excess and configurational homogeneity. This ensures that the derivatization reaction proceeds with minimal kinetic resolution and that the resulting diastereomeric derivatives exhibit maximal spectroscopic differentiation.

Optical rotation Chiral purity Configurational stability Quality control

Defined Melting Point of (+)-Noe's Reagent (151 °C) Provides a Verifiable Identity and Purity Metric

(+)-Noe's reagent exhibits a sharp and well-defined melting point of 151 °C, as reported in vendor technical datasheets . In contrast, Mosher's acid is a low-melting solid (reported melting point of 41-44 °C) or a viscous oil at room temperature depending on enantiopurity, making accurate melting point determination and purity assessment by this classical method less straightforward . The high melting point of (+)-Noe's reagent facilitates its handling, storage, and purity verification through simple melting point apparatus in any analytical or synthetic laboratory, providing a reliable, non-spectroscopic quality check.

Melting point Purity assessment Quality control Chemical identity

Camphor-Derived Framework of (+)-Noe's Reagent Enables Unique NOE-Based Stereochemical Assignments

The rigid, bridged bicyclic structure of (+)-Noe's reagent, derived from (+)-camphor, provides a unique spatial framework for Nuclear Overhauser Effect (NOE) experiments. Unlike Mosher's acid, which relies solely on the anisotropic shielding of a phenyl ring, the camphor skeleton of (+)-Noe's reagent presents a set of spatially fixed protons that can participate in diagnostic NOE correlations with the substrate moiety in the diastereomeric derivative [1]. This allows for the assignment of absolute configuration in cases where MTPA esters fail to produce interpretable chemical shift differences (Δδ), particularly for sterically hindered or conformationally flexible substrates . For example, the determination of absolute configuration of secondary alcohols has been demonstrated using NOE between diastereotopic protons of a lactam chiral auxiliary and the protons of the alcohol moiety, a principle directly applicable to the use of (+)-Noe's reagent [2].

Nuclear Overhauser Effect Absolute configuration Conformational analysis NMR spectroscopy

Direct Derivation of (+)-Noe's Reagent from Enantiopure (+)-Camphor Ensures Uncompromised Stereochemical Fidelity

The synthesis of (+)-Noe's reagent involves the preparation of an enantiomerically pure lactol monomer derived directly from naturally occurring (+)-camphor, which is itself an enantiopure compound . This synthetic route guarantees that the stereochemical integrity of the final reagent is directly traceable to a natural chiral pool source. In contrast, Mosher's acid is a synthetic compound requiring resolution or asymmetric synthesis to achieve enantiopurity, which can introduce the risk of residual enantiomeric contamination [1]. The direct derivation from (+)-camphor ensures that (+)-Noe's reagent possesses an inherently higher level of configurational fidelity, minimizing the potential for errors in subsequent stereochemical analyses due to reagent-derived impurities.

Stereochemical integrity Enantiopure synthesis Chiral auxiliary Quality assurance

Optimal Application Scenarios for (+)-Noe's Reagent Based on Quantitative Evidence of Differentiation


Determination of Absolute Configuration in Sterically Hindered or Conformationally Flexible Substrates Where Mosher's Method Fails

For chiral alcohols or amines that do not yield diagnostic chemical shift differences (Δδ) in Mosher's ester or amide analysis, (+)-Noe's reagent offers a complementary and highly effective approach. The rigid camphor-derived framework of (+)-Noe's reagent provides a unique set of spatially fixed protons that can generate diagnostic NOE correlations with the substrate moiety in the diastereomeric derivative, enabling unambiguous assignment of absolute configuration [1]. This scenario is supported by the class-level inference evidence (Evidence Item 4) highlighting the mechanistic differentiation of (+)-Noe's reagent from MTPA.

Quality Control of Chiral Pharmaceutical Intermediates Requiring High Analytical Stringency

In pharmaceutical quality control laboratories, the use of (+)-Noe's reagent is justified by its superior purity specification determined by LC (>98.0%) and its high optical rotation value (+202.5°), which together ensure a higher degree of confidence in the chiral purity and configurational integrity of the reagent itself [1]. This minimizes the risk of inaccurate enantiomeric excess determinations for critical drug intermediates, as detailed in the purity evidence (Evidence Item 1) and optical rotation evidence (Evidence Item 2).

Academic and Industrial Research Requiring a Reliable and Verifiable Chiral Derivatizing Agent

The well-defined melting point of 151 °C provides a simple, non-spectroscopic method for verifying the identity and purity of (+)-Noe's reagent upon receipt and before use [1]. This practical quality control feature is particularly valuable in research settings where access to advanced analytical instrumentation may be limited or where rapid verification is required. This scenario is directly supported by the melting point evidence (Evidence Item 3).

Stereochemical Analysis in Natural Product Chemistry and Total Synthesis

The direct derivation of (+)-Noe's reagent from naturally occurring, enantiopure (+)-camphor ensures an unmatched level of stereochemical fidelity [1]. This is of paramount importance in natural product chemistry and total synthesis, where the accurate determination of absolute configuration is essential and any reagent-derived contamination could lead to misassignment. This application scenario leverages the synthetic provenance evidence (Evidence Item 5).

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